ROCK1 Potency Comparison: GSK269962A vs. Y-27632, Fasudil, and RKI-1447
GSK269962A exhibits sub-nanomolar potency against recombinant human ROCK1 with an IC50 of 1.6 nM [1]. In contrast, Y-27632 and Fasudil demonstrate significantly lower affinity, with Ki/IC50 values of 140 nM and 330 nM, respectively, against ROCK1 . GSK269962A is also approximately 9-fold more potent than the next-generation inhibitor RKI-1447 (ROCK1 IC50 = 14.5 nM) [2].
| Evidence Dimension | ROCK1 Inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Y-27632: 140 nM (Ki); Fasudil: 330 nM (Ki); RKI-1447: 14.5 nM (IC50) |
| Quantified Difference | GSK269962A is 87.5-fold more potent than Y-27632, 206-fold more potent than Fasudil, and 9.1-fold more potent than RKI-1447. |
| Conditions | Recombinant human ROCK1 in cell-free kinase assays |
Why This Matters
Higher potency enables lower working concentrations, reducing potential off-target effects and cytotoxicity in cellular assays.
- [1] Doe, C., Bentley, R., Behm, D. J., Lafferty, R., Stavenger, R., Jung, D., ... & Hu, E. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. View Source
- [2] RKI-1447. (n.d.). TargetMol product page. CAS 1342278-01-6. View Source
